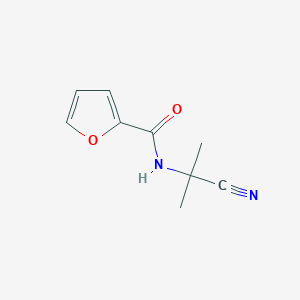

N-(2-cyanopropan-2-yl)furan-2-carboxamide

Description

N-(2-cyanopropan-2-yl)furan-2-carboxamide is a synthetic carboxamide derivative featuring a furan ring linked to a cyanopropan-2-yl substituent via an amide bond. The cyanopropan-2-yl group introduces steric bulk and electron-withdrawing properties, which may influence reactivity, biological activity, and physicochemical behavior compared to other furan-2-carboxamide derivatives.

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

N-(2-cyanopropan-2-yl)furan-2-carboxamide |

InChI |

InChI=1S/C9H10N2O2/c1-9(2,6-10)11-8(12)7-4-3-5-13-7/h3-5H,1-2H3,(H,11,12) |

InChI Key |

CMLGCTNBVCMLPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#N)NC(=O)C1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanopropan-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2-cyanopropan-2-amine under specific conditions. One common method involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanopropan-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Primary amines.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to furan derivatives. N-(2-cyanopropan-2-yl)furan-2-carboxamide and its derivatives have shown promising results against several cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG2 (Liver cancer) | 35.01 |

| This compound | MCF-7 (Breast cancer) | 41.81 |

| This compound | Huh-7 (Liver cancer) | 45.09 |

These findings indicate that the compound exhibits significant cytotoxic effects on cancer cells, warranting further exploration for its potential as an anticancer agent .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The compound demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potential as a therapeutic agent for infections:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 230 |

| S. aureus | 265 |

| B. cereus | 280 |

The structure–activity relationship (SAR) studies suggest that modifications in the compound's structure can enhance its antimicrobial efficacy .

Synthesis and Structural Optimization

The synthesis of this compound involves a one-pot reaction strategy that allows for moderate to excellent yields. The reaction typically utilizes readily available starting materials and can be optimized based on substituent effects on the phenyl ring, which influence the overall yield and biological activity of the final product.

Synthesis Overview:

- Starting Materials : Furan derivatives and appropriate amines.

- Reaction Conditions : One-pot synthesis under controlled temperature and pressure.

- Yield : Typically ranges from 56% to 85%, depending on the specific substituents used.

Study on Anticancer Efficacy

A comprehensive study evaluated the anticancer effects of this compound on HepG2 and MCF-7 cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant cytotoxicity at low concentrations .

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of the compound against various pathogens, revealing that it effectively inhibited bacterial growth at concentrations comparable to established antibiotics .

Mechanism of Action

The mechanism of action of N-(2-cyanopropan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

N-(4-Bromophenyl)furan-2-carboxamide ()

- Structure: Contains a bromophenyl group instead of cyanopropan-2-yl.

- Synthesis : Synthesized via reaction of furan-2-carbonyl chloride with 4-bromoaniline in dichloromethane (94% yield).

- Key Differences: The bromophenyl group is electron-withdrawing but less sterically hindered than cyanopropan-2-yl. This facilitates higher yields in Suzuki-Miyaura cross-coupling reactions (32–83%) .

N-(2-Nitrophenyl)furan-2-carboxamide ()

- Structure : Features a nitro group on the phenyl ring.

- Synthesis : Prepared from furan-2-carbonyl chloride and 2-nitroaniline in acetonitrile.

- Key Differences : The nitro group induces strong intramolecular interactions (N1⋯O3 = 2.615 Å), reducing planarity in the amide moiety. The dihedral angle between phenyl and furan rings is 9.71°, suggesting conformational flexibility .

N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide ()

- Structure : Substituted with a thiadiazole heterocycle.

- Biological Activity : Exhibits potent VEGFR-2 inhibition (IC50 = 7.4–7.6 nM) due to favorable docking orientation. The thiadiazole group enhances π-π stacking and hydrogen bonding .

Thiourea Derivatives ()

- Structure : Modified with thiourea groups (e.g., N-(benzylcarbamothioyl)furan-2-carboxamide).

- Properties : FT-IR and NMR data confirm sulfur-related interactions (C=S stretching at ~1200 cm⁻¹). These derivatives exhibit antioxidant activity, attributed to sulfur’s redox-active nature .

Physicochemical Properties

- Planarity and Conformation: Unlike N-(2-nitrophenyl)furan-2-carboxamide, the cyanopropan-2-yl group may enforce greater steric hindrance, increasing dihedral angles between the furan and substituent. This could reduce crystallinity .

- Solubility: Cyanopropan-2-yl’s polarity may improve aqueous solubility compared to bromophenyl or nitrophenyl analogs.

Biological Activity

N-(2-cyanopropan-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound features a furan ring substituted with a carboxamide group and a cyanopropyl moiety. The synthesis typically involves reaction pathways that allow for the introduction of the furan ring and subsequent functionalization to achieve the desired carboxamide structure.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of compounds related to furan-2-carboxamide derivatives, including this compound. For instance, a study on carbamothioyl-furan-2-carboxamide derivatives indicated significant anti-cancer activity against various cancer cell lines such as HepG2 and MCF-7, with IC50 values indicating effective inhibition of cell viability .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | % Cell Viability |

|---|---|---|---|

| 4d | HepG2 | 33.29 | 35.01 |

| 4a | MCF-7 | 37.31 | 39.22 |

| 5c | HeLa | 3.10 | Induces apoptosis |

| Doxorubicin | HepG2 | 0.62 | 0.62 |

The anticancer mechanisms reported include induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of critical signaling pathways such as STAT3 phosphorylation .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. A study highlighted the effectiveness of furan derivatives against E. coli and S. aureus, suggesting that modifications to the furan structure can enhance antibacterial potency .

Table 2: Antimicrobial Activity of Furan Derivatives

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 4b | E. coli | 280 |

| 4a | S. aureus | 265 |

| 4c | B. cereus | 230 |

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through ROS generation and modulation of apoptotic pathways.

- Enzyme Inhibition : Some studies suggest that furan derivatives can inhibit key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrase IX (CAIX) .

- Antimicrobial Mechanisms : The antimicrobial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.

Case Studies

A notable case study involved the synthesis and evaluation of various furan derivatives, including this compound, where researchers found promising results in inhibiting cancer cell growth while exhibiting lower toxicity towards normal cells .

Q & A

Basic: What synthetic routes are available for preparing N-(2-cyanopropan-2-yl)furan-2-carboxamide, and what key reaction conditions are critical for success?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or bromination of precursor amides. For example:

- Bromination Route : Dissolve N-(1',1'-dimethylpropynyl)-furan-2-carboxamide in methylene chloride, add bromine (molar ratio 1:2), and reflux for 30 minutes to yield brominated derivatives (e.g., N-(1',1'-dimethyl-3',3'-dibromoacetonyl)furan-2-carboxamide) .

- Amide Coupling : React furan-2-carbonyl chloride with amines (e.g., 2-aminoanthraquinone) in 1,4-dioxane at 120°C for 18 hours, followed by recrystallization .

Critical Conditions : - Use anhydrous solvents (e.g., methylene chloride) to prevent hydrolysis.

- Monitor reaction progress via TLC or HPLC to avoid over-bromination.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

Key techniques include:

- FT-IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹), cyanide (C≡N, ~2200–2260 cm⁻¹), and furan C-O-C (~1250 cm⁻¹) stretches .

- NMR :

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can researchers analyze intramolecular interactions and planarity in furan-carboxamide derivatives using crystallographic data?

Methodological Answer:

- X-ray Crystallography : Determine dihedral angles between aromatic rings (e.g., furan and nitrophenyl groups) to assess planarity. For example, in N-(2-nitrophenyl)furan-2-carboxamide, the furan and phenyl rings form a dihedral angle of 9.71°, with intramolecular H-bonding (N1⋯O3, 2.615 Å) stabilizing the conformation .

- Computational Modeling : Use DFT to calculate bond lengths and angles (e.g., C=O, C≡N) and compare with experimental data .

Key Parameters : - Monitor torsion angles (C4-C5(O2)-N1-C6) to evaluate trans-amide conformation .

- Validate with Hirshfeld surface analysis for intermolecular interactions.

Advanced: What experimental strategies are recommended for studying structure-activity relationships (SAR) in furan-carboxamide derivatives?

Methodological Answer:

- Derivative Synthesis : Modify substituents (e.g., replace cyanopropyl with thiazole or anthraquinone groups) to assess impact on bioactivity .

- Biological Assays :

- Data Analysis :

Advanced: How can computational methods enhance the understanding of corrosion inhibition mechanisms for furan-carboxamide derivatives?

Methodological Answer:

- DFT Calculations :

- Molecular Dynamics (MD) Simulations :

Table 1: Key Spectral Data for Furan-Carboxamide Derivatives

Basic: What purification methods are optimal for isolating this compound?

Methodological Answer:

- Recrystallization : Use chloroform/methanol (1:3) to remove unreacted starting materials .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for polar derivatives .

- HPLC : Use C18 columns with acetonitrile/water gradients for high-purity isolation .

Advanced: How can researchers resolve contradictions in biological activity data across furan-carboxamide derivatives?

Methodological Answer:

- Dose-Response Analysis : Re-test compounds at varying concentrations (e.g., 1–100 µM) to confirm IC₅₀ reproducibility .

- Metabolic Stability Assays : Incubate derivatives with liver microsomes to assess degradation (e.g., CYP450-mediated) .

- Synergistic Studies : Combine with known inhibitors (e.g., MK-25 for MAPKAP-K2) to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.